N10-(Trifluoroacetyl)pteroic acid

Folate Conjugate Synthesis Targeted Drug Delivery Solid-Phase Peptide Synthesis

N10-(Trifluoroacetyl)pteroic acid is the essential protected intermediate for high-fidelity folate receptor (FR)-targeted therapeutic and diagnostic development. The N10 trifluoroacetyl group provides indispensable amine protection, enabling site-specific conjugation to the pteroic acid core. Unprotected pteroic or folic acid leads to uncontrolled reactions at competing nucleophilic sites, yielding heterogeneous mixtures and low desired-product yields. This protected reagent is the established, high-yield (~70%) starting material for isotopically labeled folates (internal standards for LC-MS), N10-acridinium labels (62% chemiluminescence quenching in no-wash folate-binding assays), and pteroyl-γ-polyglutamates (enzyme/transporter substrates). Procure this compound to ensure reproducible synthesis of complex folate conjugates and reliable preclinical quantities.

Molecular Formula C16H11F3N6O4
Molecular Weight 408.29 g/mol
CAS No. 37793-53-6
Cat. No. B048348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN10-(Trifluoroacetyl)pteroic acid
CAS37793-53-6
Synonyms4-[[(2-Amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl](2,2,2-trifluoroacetyl)amino]benzoic Acid;  4-[[(2-Amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl](trifluoroacetyl)amino]benzoic Acid
Molecular FormulaC16H11F3N6O4
Molecular Weight408.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)N(CC2=CN=C3C(=N2)C(=O)N=C(N3)N)C(=O)C(F)(F)F
InChIInChI=1S/C16H11F3N6O4/c17-16(18,19)14(29)25(9-3-1-7(2-4-9)13(27)28)6-8-5-21-11-10(22-8)12(26)24-15(20)23-11/h1-5H,6H2,(H,27,28)(H3,20,21,23,24,26)
InChIKeyIJGIHDXKYQLIMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N10-(Trifluoroacetyl)pteroic acid (CAS 37793-53-6) for Procurement: Core Identity and Research Utility


N10-(Trifluoroacetyl)pteroic acid (CAS 37793-53-6) is a chemically protected derivative of pteroic acid, distinguished by the presence of a trifluoroacetyl group on the N10 position of the pteridine ring . With a molecular formula of C16H11F3N6O4 and a molecular weight of 408.29 g/mol, it appears as an off-white to tan powder . The trifluoroacetyl moiety acts as a protecting group for the N10 amino function, enabling controlled, stepwise synthesis of folate conjugates, isotopically labeled folates, and folate receptor (FR)-targeted constructs without unwanted side reactions at this position [1]. The compound is soluble in dimethylformamide (DMF) and typically supplied at a purity of 95% or higher for research applications .

Why N10-(Trifluoroacetyl)pteroic acid (CAS 37793-53-6) Cannot Be Replaced by Pteroic Acid or Folic Acid in Critical Synthetic Workflows


Substituting N10-(Trifluoroacetyl)pteroic acid with unprotected pteroic acid or folic acid in key synthetic and analytical workflows is not functionally equivalent. The trifluoroacetyl group at the N10 position provides crucial protection of a primary amine, enabling site-specific conjugation to the pteroic acid core. Without this protection, reactions intended for the N10 position would instead occur at other nucleophilic sites (e.g., the glutamate moiety of folic acid or the N2/N8 positions of pteroic acid), leading to heterogeneous product mixtures and dramatically reduced yields of the desired folate conjugate [1]. Furthermore, the trifluoroacetyl group's unique electron-withdrawing properties and its ability to be removed under mild, controlled conditions are essential for multi-step syntheses of complex folate derivatives, as demonstrated in the preparation of isotopically labeled folic acid and FR-targeted therapeutic constructs where high yields and purity are paramount [2].

N10-(Trifluoroacetyl)pteroic acid (CAS 37793-53-6): A Quantitative Comparison with Pteroic Acid and Folic Acid for Scientific Selection


Synthetic Yield for Folate Conjugates: N10-Trifluoroacetylpteroic acid vs. Unprotected Pteroic Acid

N10-(Trifluoroacetyl)pteroic acid is essential for achieving high, reproducible yields in the synthesis of folate conjugates. In the preparation of pteroyl-γ-glutamate-cysteine, a key targeting ligand for folate receptor (FR)-mediated drug delivery, using the N10-protected pteroic acid derivative enabled a reliable yield of 38% after deprotection. In contrast, methods using unprotected pteroic acid or direct conjugation to folic acid resulted in unreliable yields ranging from 3-20% and were difficult to reproduce [1]. The trifluoroacetyl group prevents side reactions at the N10 position during peptide coupling, which is the primary cause of low yields and product heterogeneity with unprotected analogs [1].

Folate Conjugate Synthesis Targeted Drug Delivery Solid-Phase Peptide Synthesis

Synthetic Yield for Isotopically Labeled Folic Acid: N10-Trifluoroacetylpteroic acid as a Critical Intermediate

The N10-trifluoroacetyl protecting group is a prerequisite for the efficient synthesis of high-value, isotopically labeled folic acid. A method for preparing folic acid specifically labeled with carbon-13 in the benzoyl carbonyl position used N2-acetyl-N10-trifluoroacetylpteroic acid as a key intermediate, achieving an impressive overall yield of approximately 70% for the final labeled folic acid product [1]. This approach is also applicable for deuterium labeling, as seen in the preparation of tetradeutero-pteroylglutamic acid (d4-folic acid) via mixed anhydride coupling of N10-trifluoroacetylpteroic acid [2]. The protected intermediate ensures that the isotopic label is incorporated site-specifically and that the overall synthesis proceeds with high efficiency, which is critical for the high cost of labeled starting materials.

Isotope Labeling NMR Spectroscopy Folate Metabolism Studies

Chemiluminescent Assay Performance: N10-Trifluoroacetylpteroic acid Conjugate vs. 9-Position Carboxamide Conjugate

The site of conjugation on the pteroic acid scaffold dramatically affects the performance of chemiluminescent probes for folate binding protein (FBP). When N10-trifluoroacetylpteroic acid was conjugated to an N-sulfonylacridinium-9-carboxamide label at the N10 position (i.e., after deprotection of the trifluoroacetyl group), the resulting conjugate exhibited a 62% quenching of its chemiluminescent signal upon binding to FBP [1]. In stark contrast, a conjugate linked via the 9-position carboxamide of the pteridine ring showed only 12% quenching under identical conditions [1]. This 50% absolute difference in signal modulation makes the N10-conjugated derivative far more suitable for developing a sensitive, homogeneous chemiluminescent assay for folic acid.

Homogeneous Assays Folate Binding Protein Chemiluminescence Quenching

Utility in Folate Receptor (FR)-Targeted Therapeutics: N10-Trifluoroacetylpteroic acid as a Preferred Intermediate

N10-Trifluoroacetylpteroic acid is a standard starting material for constructing FR-targeted conjugates, particularly in the development of antifolate-based therapies. Patents and primary literature from leading research groups (e.g., Purdue Research Foundation) consistently utilize N10-trifluoroacetylpteroic acid as the pteroic acid source for synthesizing novel FR-binding ligands and drug conjugates [1]. This is because the protected amine allows for orthogonal coupling chemistries to attach drugs, linkers, or chelators without interfering with the FR-binding pteroate core. While direct comparative affinity data for N10-Trifluoroacetylpteroic acid itself is limited (as it is typically an intermediate), the pteroic acid core is known to be the primary FR-binding motif. The protected form enables the creation of well-defined conjugates, which is essential for achieving consistent and predictable FR targeting [2].

Folate Receptor Targeting Antifolates Cancer Therapeutics

N10-(Trifluoroacetyl)pteroic acid (CAS 37793-53-6): Recommended Research and Industrial Application Scenarios


Synthesis of Folate Receptor (FR)-Targeted Drug Conjugates and Imaging Probes

N10-(Trifluoroacetyl)pteroic acid is the optimal starting material for constructing FR-targeted agents for oncology applications. Its protected amine enables the precise, stepwise conjugation of cytotoxic drugs, imaging reporters (e.g., fluorophores, radiometal chelators), or nanoparticles to the pteroic acid core without compromising FR-binding affinity. This is critical for achieving reproducible targeting efficacy in preclinical models [1]. The high and reliable yields demonstrated in model systems [2] ensure that sufficient quantities of the final conjugate can be produced for in vitro and in vivo studies.

Synthesis of Isotopically Labeled Folates for Metabolic Tracing and Structural Studies

For investigators requiring carbon-13 or deuterium-labeled folic acid, N10-(Trifluoroacetyl)pteroic acid is an essential intermediate. The established method using this protected pteroate achieves a high overall yield (~70%) of the final labeled product [3]. This is the method of choice for cost-effective preparation of high-purity, site-specifically labeled folates, which are used as internal standards in mass spectrometry assays, as probes in NMR spectroscopy to study folate metabolism, and for in vivo kinetic studies [4].

Development of Chemiluminescent Homogeneous Assays for Folic Acid

N10-(Trifluoroacetyl)pteroic acid serves as a critical precursor for generating N10-conjugated acridinium labels. These specific conjugates exhibit a 62% quenching of chemiluminescence upon binding to folate binding protein, compared to only 12% quenching for 9-position carboxamide conjugates [5]. This substantial difference in signal modulation is the foundation for developing a sensitive, homogeneous (no-wash) assay for quantifying folic acid in biological samples or for monitoring folate binding protein interactions.

Synthesis of Complex Pteroyl-Polyglutamate Peptides

The coupling of a minimally protected tripeptide to N10-trifluoroacetylpteroic acid, followed by deprotection, is an established, high-yield route for synthesizing pteroyl-γ-polyglutamates [6]. These molecules are important tools for studying folate-dependent enzymes and folate transport, as they mimic the natural intracellular forms of folate. The use of the N10-protected pteroic acid derivative is essential to avoid side reactions during the challenging solid- or solution-phase peptide coupling steps.

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